2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
The boronate ester makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and heteroaryl compounds . Its molecular weight is approximately 233.12 g/mol (based on analogous structures in ), with a molecular formula of C₁₃H₁₉BNO₂.
Properties
IUPAC Name |
2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-9-8-15-10(2)7-11(9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFASZBFMLVPOTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801159969 | |
| Record name | 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801159969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309443-99-9 | |
| Record name | 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309443-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801159969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 2,5-dimethylpyridine. This can be achieved using a palladium-catalyzed reaction with bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the formation of the boronic ester.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger volumes. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Aryl halides in the presence of a palladium catalyst and a base such as potassium carbonate.
Major Products
Oxidation: 2,5-Dimethyl-4-boronic acid pyridine.
Reduction: 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.
Substitution: Various biaryl compounds depending on the aryl halide used.
Scientific Research Applications
2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds via the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- CAS : 1032358-02-3 ()
- Molecular Formula: C₁₃H₂₀BNO₂
- Key Differences: Methyl groups at 3- and 5-positions instead of 2- and 5-positions.
- Applications : Used in ligand synthesis for coordination chemistry (e.g., in asymmetrical bis(terpyridine) iron complexes, as seen in ).
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
- CAS: Not explicitly listed ().
- Molecular Formula: C₁₂H₁₄BF₃NO₂
- Key Differences: A trifluoromethyl group replaces the 2-methyl group.
Heterocyclic Core Variations
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
- CAS: Not explicitly listed ().
- Molecular Formula: C₁₂H₁₉BNO₃ (estimated).
- Key Differences : Replacement of pyridine with isoxazole (an oxygen- and nitrogen-containing heterocycle). This alters conjugation and electronic properties, making it more reactive toward electrophilic substitution but less stable under acidic conditions.
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Substituent Variations
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- CAS : 408492-27-3 ().
- Molecular Formula: C₁₁H₁₃BCl₂NO₂.
- Key Differences : Chlorine atoms at 2- and 6-positions introduce strong electron-withdrawing effects, which may reduce reactivity in Suzuki couplings but improve stability for storage .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Comparative Data Table
Key Research Findings
- Steric Effects : 2,5-Dimethyl substitution provides a balance between steric hindrance and electronic activation, favoring efficient cross-coupling reactions compared to bulkier analogs like 3,5-dimethyl derivatives .
- Electronic Effects : Trifluoromethyl and chloro substituents reduce electron density on the pyridine ring, requiring optimized reaction conditions (e.g., higher catalyst loading) for Suzuki-Miyaura couplings .
- Thermal Stability : Methyl-substituted derivatives (e.g., 2,5-dimethyl) exhibit superior thermal stability compared to halogenated analogs, as evidenced by storage conditions in commercial catalogs (e.g., 0–6°C for chloro derivatives in vs. room temperature for methylated compounds in ).
Biological Activity
2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1314306-11-0) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : CHBNO
- Molecular Weight : 239.14 g/mol
- Density : 1.08 ± 0.1 g/cm³ (20 ºC)
- CAS Registry Number : 1314306-11-0
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. It is particularly noted for its interactions with various biological targets.
Inhibitory Activity
Research indicates that compounds similar to this compound exhibit inhibitory activity against key enzymes involved in various diseases:
- GSK-3β Inhibition :
- Cytotoxicity :
- Anti-inflammatory Activity :
Structure-Activity Relationship (SAR)
The presence of the dioxaborolane moiety appears crucial for the biological activity of the compound. Modifications to the pyridine ring and dioxaborolane structure can significantly influence the potency and selectivity of the compound towards specific biological targets.
| Compound | GSK-3β IC (nM) | Cytotoxicity (HT-22 Cell Viability at 100 µM) | NO Reduction (%) |
|---|---|---|---|
| Compound A | 8 | No significant decrease | 45 |
| Compound B | 15 | Significant decrease | 30 |
| Compound C | 25 | No significant decrease | 50 |
Case Studies
Several case studies have documented the use of similar compounds in therapeutic settings:
- Neurodegenerative Diseases : Compounds with similar structures have been studied for their neuroprotective effects by inhibiting GSK-3β, which is implicated in neurodegeneration.
- Cancer Therapy : The anti-inflammatory properties may also contribute to cancer therapy by modulating the tumor microenvironment.
Q & A
How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronic ester?
Advanced Research Focus : Efficiency optimization in catalytic systems.
Methodological Answer :
The compound’s boronic ester moiety makes it suitable for Suzuki-Miyaura coupling. Key parameters include:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts (0.5–2 mol% loading) .
- Solvent Systems : Use polar aprotic solvents (e.g., THF, DMF) to enhance boronate activation. Evidence suggests THF improves solubility for pyridine-boronate derivatives .
- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) in biphasic systems (water/organic solvent) to stabilize the boronate intermediate .
- Temperature : 80–100°C under inert atmosphere for 12–24 hours.
Table 1 : Representative Reaction Conditions
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (1 mol%) | |
| Solvent | THF:H₂O (3:1 v/v) | |
| Base | K₂CO₃ (2.5 equiv.) | |
| Reaction Time | 18 hours at 85°C |
What advanced techniques validate the structural integrity of this compound post-synthesis?
Advanced Research Focus : Multi-modal structural characterization.
Methodological Answer :
- X-ray Crystallography : Use SHELX or OLEX2 for single-crystal refinement. SHELXL is robust for small-molecule resolution, particularly with high-purity samples (>97%) .
- NMR Analysis :
- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ (calculated for C₁₅H₂₃BNO₂: 268.18 g/mol) .
How can solubility limitations in aqueous systems be addressed for biological assays?
Basic Research Focus : Solubility enhancement strategies.
Methodological Answer :
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based solubilizers for in vitro studies .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the pyridine ring’s 3-position without disrupting the boronate .
- Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability .
What contradictions arise between crystallographic data and computational models?
Advanced Research Focus : Resolving structural discrepancies.
Methodological Answer :
- Torsional Angle Mismatches : Compare X-ray-derived dihedral angles (e.g., pyridine-boronate plane) with DFT-optimized geometries. Adjust computational parameters (e.g., dispersion corrections in DFT) to align with experimental data .
- Packing Defects : Use Mercury (CCDC) to analyze crystal packing forces (e.g., van der Waals vs. π-stacking). Discrepancies may arise from dynamic disorder in methyl groups .
How is purity assessed and maintained for sensitive cross-coupling reactions?
Basic Research Focus : Analytical quality control.
Methodological Answer :
- HPLC : Use a C18 column (ACN:H₂O gradient) to detect impurities (<2% area). Retention time should match standards .
- Karl Fischer Titration : Ensure moisture content <0.1% to prevent boronate hydrolysis .
- Storage : Store under argon at –20°C in amber vials to avoid photodegradation .
What strategies improve regioselectivity in functionalizing the pyridine ring?
Advanced Research Focus : Directed C–H activation.
Methodological Answer :
- Directing Groups : Install a temporary ester at the 3-position to guide Pd-catalyzed C–H arylation .
- Microwave Assistance : Reduce side reactions (e.g., deborylation) by shortening reaction time under controlled microwave heating (150°C, 30 min) .
How does steric hindrance from methyl groups impact reactivity?
Advanced Research Focus : Steric vs. electronic effects.
Methodological Answer :
- Competitive Experiments : Compare coupling yields with analogous non-methylated boronate esters. Methyl groups at 2,5-positions reduce reactivity by ~20% due to steric blocking of the boronate .
- DFT Calculations : Electron density maps show reduced accessibility to the boron center in methylated derivatives .
Can this compound act as a ligand in coordination chemistry?
Advanced Research Focus : Boronate-based ligand design.
Methodological Answer :
- Metal Binding : The pyridine nitrogen can coordinate to transition metals (e.g., Fe²⁺, Ru²⁺). However, the boronate ester’s steric bulk limits chelation efficiency. Modified derivatives (e.g., tert-butyl substituents) show improved stability in Fe-terpyridine complexes .
What safety protocols are critical for handling this compound?
Basic Research Focus : Laboratory safety.
Methodological Answer :
- PPE : Use nitrile gloves and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in a fume hood due to potential boronate ester vapor release .
- Waste Disposal : Quench with aqueous NaOH to hydrolyze boronate esters before disposal .
How is computational modeling used to predict reactivity?
Advanced Research Focus : In silico reaction design.
Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
